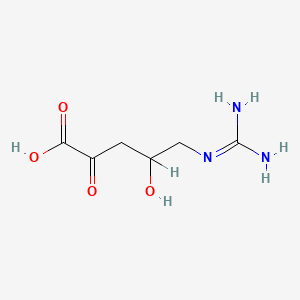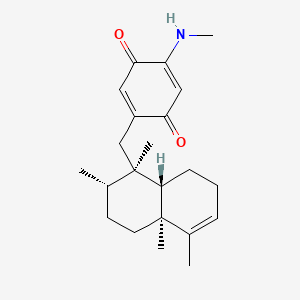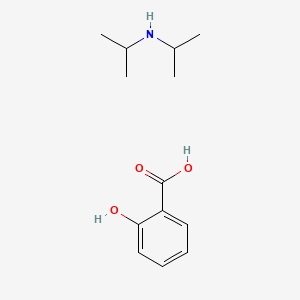
N-Nitrosocimetidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Carcinogenicity Assessment
- Chronic Feeding Tests in Rats : N-Nitrosocimetidine (NC) was administered to rats in drinking water over two years. The study found no significant increase in tumor incidence compared to controls. This contrasts with neoplasms observed in rats treated with N-nitroso-N-methyl-N'-nitroguanidine, suggesting a lower carcinogenic risk for NC (Lijinsky & Reuber, 1984).
DNA Interaction and Mutagenicity
- Sister Chromatid Exchanges and Chromosome Aberrations : NC induced significant numbers of sister chromatid exchanges (SCE) and chromosome aberrations in Chinese hamster ovary cells. Its effectiveness in SCE induction was about two-thirds that of the carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), indicating potential carcinogenic activity (Athanasiou & Kyrtopoulos, 1981).
- DNA Methylation in Rats : NC showed the ability to methylate DNA in various rat tissues after oral administration, contrasting with the parent compound cimetidine, which did not methylate DNA. Methylation levels were lower than those produced by the carcinogen MNNG (Gombar & Magee, 1982).
- DNA Strand Breaks : NC caused a concentration-dependent increase in DNA damage in a mouse cell line. This effect was smaller compared to MNNG, indicating a relative lower potential for genotoxicity (Schwarz, Hummel, & Eisenbrand, 1980).
Effects on Tumor Development
- Effects on Tumors in Mice : NC's chronic effects were tested in mice. Results showed no large effects on survival or nonneoplastic lesions, suggesting a lower carcinogenic potential compared to other chemicals tested (Anderson, Giner-Sorolla, Haller, & Budinger, 1985).
Chemical Structure and Reactivity
- Structure and Reactivity : The structure of nitrosocimetidine was determined using spectrometry methods. It exhibited methylating ability comparable to the known gastric carcinogen MNNG (Foster, Jarman, Manson, & Schulten, 1980).
Genotoxicity and Tumor Initiation
- Genotoxicity and Tumor Initiation : Experiments demonstrated NC as a weak initiator of tumors in mice. Tumor initiation by NC may be associated with specific oncogene mutations, similar to those seen with other carcinogens (Anderson et al., 1989).
Comparative Toxicity Assessment
- Acute Toxicity Comparison : NC's acute toxicity was compared with known carcinogens and found to be substantially less toxic, suggesting a lower acute toxic potential (Ogiu, Hard, Magee, & Jensen, 1986).
Denitrosation and Metabolic Fate
- Denitrosation as a Metabolic Pathway : Studies indicated that NC undergoes rapid denitrosation in the blood, mediated by hemoglobin sulfhydryl residues. This denitrosation process may play a significant role in detoxification and reducing its carcinogenic potential (Jensen, Stelman, & Spiegel, 1987).
Comparative Carcinogenicity
- Comparison with Related Carcinogens : In a rat study, NC did not produce treatment-related tumors, contrasting with carcinomas induced by the structurally related carcinogen MNNG. This suggests NC's lower carcinogenic potential (Habs, Eisenbrand, Habs, & Schmähl, 1982).
Safety and Hazards
Propiedades
IUPAC Name |
3-cyano-1-methyl-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1-nitrosoguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7OS/c1-8-9(15-7-14-8)5-19-4-3-12-10(13-6-11)17(2)16-18/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTUYYPQNCJQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(NC#N)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021025 | |
| Record name | N-Nitrosocimetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosocimetidine | |
CAS RN |
73785-40-7 | |
| Record name | N′-Cyano-N-methyl-N′′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N-nitrosoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73785-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosocimetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosocimetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



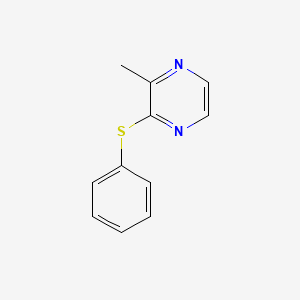
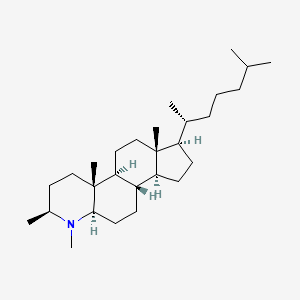
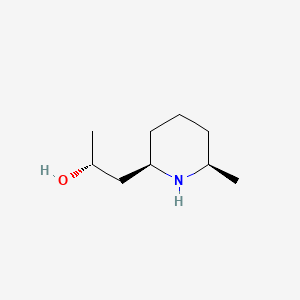
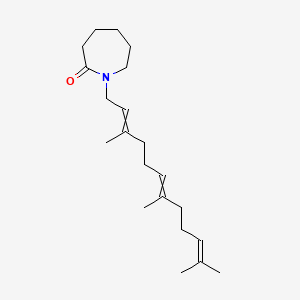
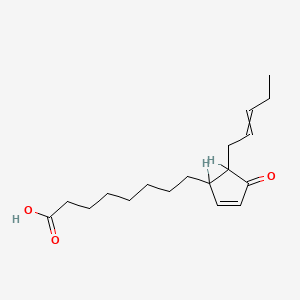
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1217999.png)

